5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological and industrial applications due to their unique chemical structure and properties.
Preparation Methods
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE involves multiple steps, starting from the preparation of the pyrazole rings. The synthetic route typically includes:
Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Chlorination: The pyrazole rings are then chlorinated using thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with appropriate alkyl halides to introduce the methyl and ethyl groups.
Coupling with Furan: The final step involves coupling the alkylated pyrazole with a furan derivative under basic conditions to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield pyrazole and furan derivatives.
Scientific Research Applications
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE include other pyrazole derivatives such as:
- 4-Chloro-3,5-dimethyl-1H-pyrazole
- 1-Ethyl-5-methyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
These compounds share similar structural features but differ in their substituents and overall chemical properties, which can lead to variations in their reactivity and applications.
Properties
Molecular Formula |
C19H24ClN5O2 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C19H24ClN5O2/c1-6-24-13(3)15(9-21-24)10-23(5)19(26)17-8-7-16(27-17)11-25-14(4)18(20)12(2)22-25/h7-9H,6,10-11H2,1-5H3 |
InChI Key |
GENCGFYHDZNVTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.